molecular formula C10H19N3O B13638483 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13638483
M. Wt: 197.28 g/mol
InChI Key: UCKDKYUKBBZBSW-UHFFFAOYSA-N
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Description

  • React the pyrazole intermediate with ethylene oxide or ethylene glycol under basic conditions (e.g., sodium hydroxide) to introduce the ethan-1-ol moiety.

Industrial Production Methods

Industrial production of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol may involve optimized versions of the above synthetic routes. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.

  • Step 1: Formation of the Pyrazole Ring

    • React hydrazine hydrate with 3-methyl-2-butanone in the presence of an acid catalyst (e.g., hydrochloric acid) to form the intermediate hydrazone.
    • Cyclize the hydrazone by heating it with an appropriate acid or base to form the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde or 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent or a modulator of biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.

    Therapeutic Effects: The compound may target specific molecular pathways involved in disease processes, such as cancer cell proliferation or inflammation, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine: Similar structure but with an ethanamine moiety instead of ethan-1-ol.

    2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of ethan-1-ol.

    2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde: Similar structure but with an acetaldehyde moiety instead of ethan-1-ol.

Uniqueness

2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethan-1-ol moiety allows for specific interactions and reactions that are not possible with similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[5-amino-3-(3-methylbutan-2-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H19N3O/c1-7(2)8(3)9-6-10(11)13(12-9)4-5-14/h6-8,14H,4-5,11H2,1-3H3

InChI Key

UCKDKYUKBBZBSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=NN(C(=C1)N)CCO

Origin of Product

United States

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